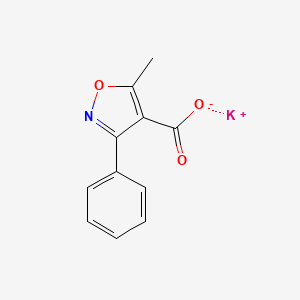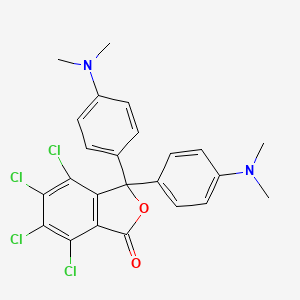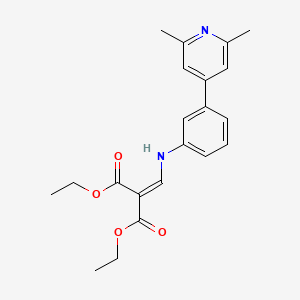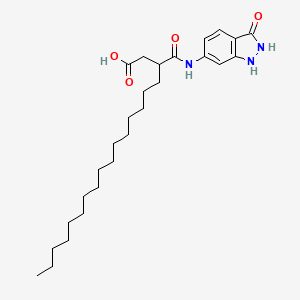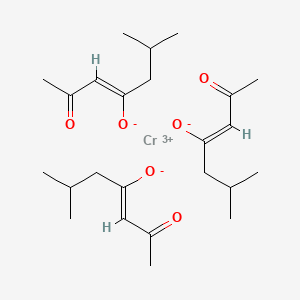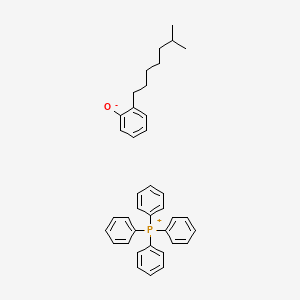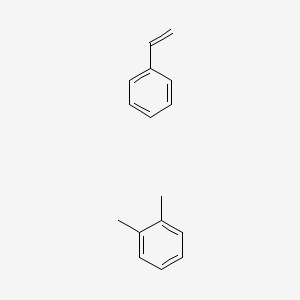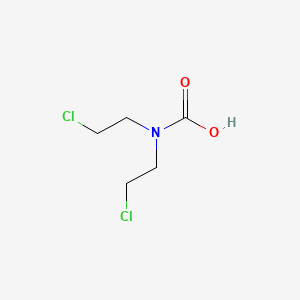![molecular formula C16H13FOS B15179515 6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene] CAS No. 85721-10-4](/img/structure/B15179515.png)
6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] is a synthetic organic compound characterized by a spirocyclic structure. This compound features a furan ring fused to a thioxanthene moiety, with a fluorine atom at the 6’ position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The final step involves the spirocyclization reaction, where the furan ring is fused to the thioxanthene moiety under controlled conditions, often using a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom at the 6’ position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate in preclinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] can be compared with other similar compounds, such as:
Spiro[furan-2(3H),9’-[9H]thioxanthene]: Lacks the fluorine atom at the 6’ position, which may result in different chemical and biological properties.
6’-Chloro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene]:
6’-Bromo-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene]: Similar to the chloro derivative but with a bromine atom, affecting its chemical behavior and interactions.
The uniqueness of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] lies in the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity compared to its analogs.
Propiedades
Número CAS |
85721-10-4 |
|---|---|
Fórmula molecular |
C16H13FOS |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
3'-fluorospiro[oxolane-2,9'-thioxanthene] |
InChI |
InChI=1S/C16H13FOS/c17-11-6-7-13-15(10-11)19-14-5-2-1-4-12(14)16(13)8-3-9-18-16/h1-2,4-7,10H,3,8-9H2 |
Clave InChI |
JICWVXITXKIFQE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C3=C(C=C(C=C3)F)SC4=CC=CC=C42)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


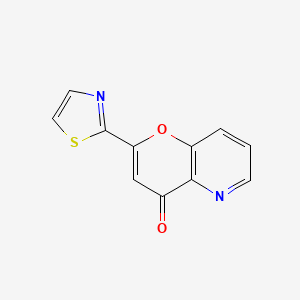
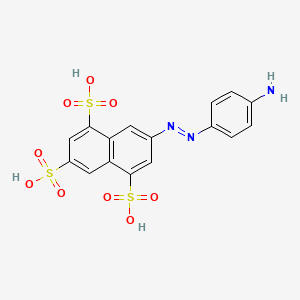
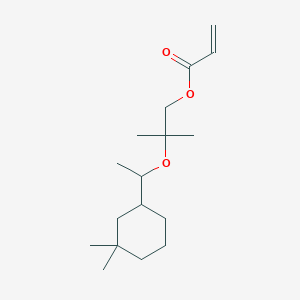
![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)
